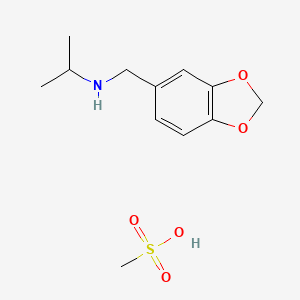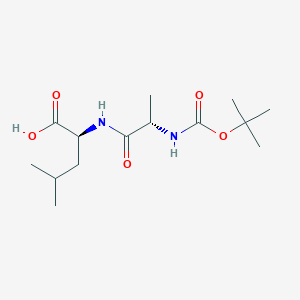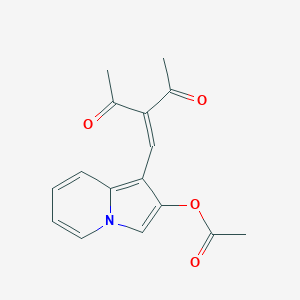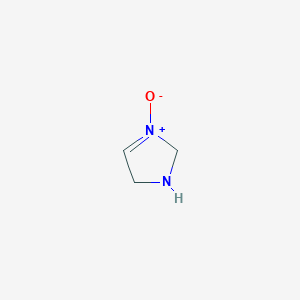![molecular formula C22H46N2O3 B14463143 Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- CAS No. 72987-27-0](/img/structure/B14463143.png)
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- is a complex organic compound with the molecular formula C22H46N2O3. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- typically involves the reaction of hexadecanoic acid with 2-aminoethanol and other reagents under controlled conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler amides or alcohols.
Substitution: Participates in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated or halogenated compounds, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products
Mecanismo De Acción
The mechanism of action of Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]- involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating cellular responses and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-: Similar structure but different functional groups.
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl)-: Another related compound with distinct properties
Propiedades
Número CAS |
72987-27-0 |
|---|---|
Fórmula molecular |
C22H46N2O3 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
3-(hexadecanoylamino)-N-(2-hydroxyethyl)-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C22H46N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22(26)23-18-16-19-24(2,27)20-21-25/h25H,3-21H2,1-2H3,(H,23,26) |
Clave InChI |
ZPOZDECDZILOJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)






![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
